Trelagliptin

Catalog No.
S545747
CAS No.
865759-25-7
M.F
C18H20FN5O2
M. Wt
357.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trelagliptin

CAS Number

865759-25-7

Product Name

Trelagliptin

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile

Molecular Formula

C18H20FN5O2

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C18H20FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3/t15-/m1/s1

InChI Key

IWYJYHUNXVAVAA-OAHLLOKOSA-N

SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N

Solubility

Soluble in DMSO.

Synonyms

SYR472; SYR472; SYR 472; Trelagliptin, brand name: Zafatek.

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N

Description

The exact mass of the compound Trelagliptin is 357.1601 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. It belongs to the ontological category of nitrile in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Efficacy of Trelagliptin for Type 2 Diabetes

Numerous clinical trials have investigated the effectiveness of Trelagliptin in improving glycemic control (blood sugar management) in patients with type 2 diabetes. These studies have shown that Trelagliptin, either alone or combined with other diabetes medications, can significantly lower HbA1c levels, a key measure of long-term blood sugar control [].

For instance, a 2023 study published in the International Journal of Scientific Research (IJSR) evaluated the real-world efficacy of Trelagliptin among type 2 diabetes patients in Cambodia. The findings demonstrated that Trelagliptin was effective in improving glycemic control in this patient population [].

Source

[] Trelagliptin's Real World Efficacy Among Type 2 Diabetes Patients In Cambodia (trela -real Study), IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals

Safety and Tolerability of Trelagliptin

Alongside its efficacy, research also explores the safety profile of Trelagliptin. Clinical trials have generally shown Trelagliptin to be well-tolerated with a low risk of side effects. Common side effects reported include headache, nausea, and upper respiratory tract infections [].

Source

[] Trelagliptin [Drugs and Diseases], accessed from American Diabetes Association [online database]:

Trelagliptin is a novel pharmacological agent classified as a dipeptidyl peptidase-4 inhibitor, primarily indicated for the management of type 2 diabetes mellitus. It operates by inhibiting the enzyme dipeptidyl peptidase-4, which plays a crucial role in glucose metabolism by inactivating incretin hormones that stimulate insulin secretion. Trelagliptin is unique as it is designed for once-weekly oral administration, providing a convenient alternative to daily medications. The compound is known under various synonyms, including SYR-472 and Zafatek, and has been launched primarily in Japan for clinical use .

The chemical formula for trelagliptin is C₁₈H₂₀FN₅O₂, and its IUPAC name is 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}methyl)-4-fluorobenzonitrile. This structure underpins its mechanism of action and efficacy in glucose regulation .

Trelagliptin works by inhibiting the enzyme DPP-4. This enzyme degrades incretin hormones, GLP-1 and GIP, which stimulate insulin secretion and suppress glucagon release from the pancreas. By inhibiting DPP-4, Trelagliptin leads to increased levels of these incretin hormones, ultimately promoting insulin secretion and reducing blood sugar levels [].

Trelagliptin exerts its pharmacological effect through non-covalent reversible binding to the active site of dipeptidyl peptidase-4. The inhibition mechanism involves competitive binding where trelagliptin occupies the enzyme's active site, thereby preventing the breakdown of incretin hormones. This results in increased levels of active incretin, leading to enhanced insulin secretion in response to meals and reduced glucagon levels, ultimately improving glycemic control .

Kinetic studies have demonstrated that trelagliptin has a half-life of approximately 30 minutes for dissociation from DPP-4, indicating a relatively stable interaction that supports its once-weekly dosing regimen .

Trelagliptin has shown significant biological activity in clinical trials, particularly in reducing glycosylated hemoglobin A1c levels in patients with type 2 diabetes mellitus. In phase 2 and phase 3 clinical studies, it was found to be effective when administered once weekly at doses ranging from 12.5 mg to 200 mg. The drug demonstrated non-inferiority to daily DPP-4 inhibitors like alogliptin while maintaining favorable safety profiles .

The compound's unique structural features contribute to its potency; specifically, the presence of a fluorine atom enhances its binding affinity compared to similar compounds. This structural advantage translates into improved therapeutic outcomes for patients .

The synthesis of trelagliptin involves several key steps that utilize unprotected (R)-3-aminopiperidine as a starting material. Various methods have been documented for its preparation:

  • Initial Reaction: The synthesis begins with the formation of the tetrahydropyrimidine core through cyclization reactions involving appropriate precursors.
  • Functionalization: Subsequent steps involve introducing functional groups such as the fluorobenzonitrile moiety.
  • Purification: Final purification steps are employed to isolate trelagliptin in its active form.

Several patents outline different synthetic routes aimed at optimizing yield and purity while reducing production costs .

Trelagliptin's primary application is in the treatment of type 2 diabetes mellitus. Its once-weekly dosing schedule offers significant advantages over traditional daily therapies by improving patient adherence and convenience. It is also under investigation for potential use in combination therapies with other antidiabetic agents to enhance glycemic control further .

Additionally, ongoing research explores its long-term safety and efficacy profiles, particularly concerning cardiovascular outcomes in diabetic patients .

Trelagliptin shares its classification as a dipeptidyl peptidase-4 inhibitor with several other compounds used for managing type 2 diabetes mellitus. Below is a comparison highlighting its uniqueness:

Compound NameChemical Structure FeaturesUnique Aspects
TrelagliptinContains a fluorine atom enhancing binding affinityOnce-weekly dosing; higher potency than some analogs
AlogliptinLacks fluorine; similar piperidine structureDaily dosing; slightly lower potency compared to trelagliptin
SitagliptinDifferent structural backbone; no fluorineDaily dosing; well-established but less convenient
LinagliptinDistinct chemical structure; no piperidineOnce-daily dosing; unique metabolic pathway

Trelagliptin's incorporation of a fluorine atom and its design for once-weekly administration distinguishes it from these similar compounds, potentially offering better patient compliance and therapeutic outcomes .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

357.16010306 g/mol

Monoisotopic Mass

357.16010306 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q836OWG55H

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Peptidyl-peptidases [EC:3.4.14.-]
DPP4 (CD26) [HSA:1803] [KO:K01278]

Other CAS

865759-25-7

Wikipedia

Trelagliptin

Dates

Last modified: 08-15-2023
1: Harada N, Inagaki N. [Once-weekly DPP-4 inhibitor]. Nihon Rinsho. 2015 Dec;73(12):2096-102. Japanese. PubMed PMID: 26666159.
2: Deacon CF, Lebovitz HE. Comparative review of dipeptidyl peptidase-4 inhibitors and sulphonylureas. Diabetes Obes Metab. 2016 Apr;18(4):333-47. doi: 10.1111/dom.12610. Epub 2016 Jan 8. Review. PubMed PMID: 26597596.
3: Kaku K. First novel once-weekly DPP-4 inhibitor, trelagliptin, for the treatment of type 2 diabetes mellitus. Expert Opin Pharmacother. 2015;16(16):2539-47. doi: 10.1517/14656566.2015.1099630. Epub 2015 Nov 2. Review. PubMed PMID: 26523434.
4: McKeage K. Trelagliptin: First Global Approval. Drugs. 2015 Jul;75(10):1161-4. doi: 10.1007/s40265-015-0431-9. PubMed PMID: 26115728.
5: Kamiyama H, Terauchi Y. [Current status of clinical development of novel anti-diabetic drugs]. Nihon Rinsho. 2015 Mar;73(3):517-22. Japanese. PubMed PMID: 25812383.
6: Inagaki N, Onouchi H, Maezawa H, Kuroda S, Kaku K. Once-weekly trelagliptin versus daily alogliptin in Japanese patients with type 2 diabetes: a randomised, double-blind, phase 3, non-inferiority study. Lancet Diabetes Endocrinol. 2015 Mar;3(3):191-7. doi: 10.1016/S2213-8587(14)70251-7. Epub 2015 Jan 19. PubMed PMID: 25609193.
7: Inagaki N, Onouchi H, Sano H, Funao N, Kuroda S, Kaku K. SYR-472, a novel once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial. Lancet Diabetes Endocrinol. 2014 Feb;2(2):125-32. doi: 10.1016/S2213-8587(13)70149-9. Epub 2013 Nov 1. PubMed PMID: 24622716.
8: Garber AJ. The importance of incretin therapies for managing type 2 diabetes. Lancet Diabetes Endocrinol. 2014 Feb;2(2):95-7. doi: 10.1016/S2213-8587(13)70157-8. Epub 2013 Nov 1. PubMed PMID: 24622701.

Explore Compound Types